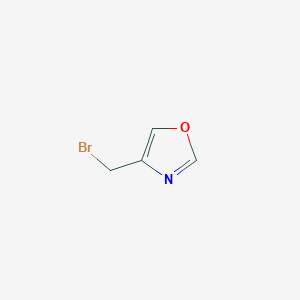

4-(Bromomethyl)oxazole

Description

Significance of Oxazole (B20620) Derivatives in Contemporary Chemical Sciences

Role in Medicinal Chemistry Research

Oxazole derivatives are a mainstay in medicinal chemistry, forming the structural core of numerous bioactive compounds. vulcanchem.commdpi.com Their ability to engage with biological targets like enzymes and receptors through various non-covalent interactions makes them privileged scaffolds in drug discovery. vulcanchem.com Researchers have extensively investigated oxazole-containing molecules for a wide spectrum of pharmacological activities. mdpi.com

Table 1: Reported Biological Activities of Oxazole Derivatives

| Biological Activity | Description |

| Antimicrobial | Compounds have shown efficacy against various bacterial and fungal strains. vulcanchem.commdpi.com |

| Anticancer | Derivatives have been studied for their ability to inhibit the proliferation of cancer cells. smolecule.com |

| Anti-inflammatory | The oxazole nucleus is a component of non-steroidal anti-inflammatory drugs (NSAIDs). google.com |

| Antitubercular | Research has demonstrated the potential of oxazole derivatives in combating tuberculosis. vulcanchem.commdpi.com |

| Antiviral | Certain oxazole-containing compounds have been explored for their antiviral properties. |

The versatility of the oxazole ring allows for its incorporation into complex molecular architectures, leading to the development of therapeutic agents with improved properties. smolecule.com

Applications in Organic Synthesis

In the realm of organic synthesis, oxazole derivatives are highly valued as versatile intermediates and building blocks. google.comijpsonline.com The oxazole ring can be synthesized through several classic and modern named reactions, providing chemists with a robust toolbox for creating substituted heterocycles.

Table 2: Key Synthetic Routes to Oxazole Derivatives

| Synthesis Method | Description |

| Robinson-Gabriel Synthesis | Involves the cyclodehydration of 2-acylamino ketones. researchgate.net |

| Fischer Oxazole Synthesis | Utilizes cyanohydrins and aldehydes to produce 2,5-disubstituted oxazoles. researchgate.net |

| Van Leusen Oxazole Synthesis | Employs tosylmethyl isocyanide (TosMIC) for the construction of the oxazole ring from aldehydes. researchgate.netmdpi.com |

| Bredereck Reaction | Synthesizes oxazoles by reacting α-haloketones with amides. researchgate.netijpsonline.com |

| Palladium-Catalyzed Reactions | Modern methods use palladium catalysts for efficient C-H activation pathways to form highly substituted oxazoles. |

The reactivity of the oxazole ring and its substituents allows for a multitude of chemical transformations, making these compounds key precursors in the synthesis of more complex molecules, including natural products and pharmaceuticals. smolecule.com

Relevance in Material Sciences

The unique electronic and photophysical properties of oxazoles have led to their application in material sciences. google.com Oxazole-based compounds are utilized in the development of functional materials with specific optical and electronic characteristics. Their applications include serving as fluorescent dyes and components in organic light-emitting diodes (OLEDs). google.com The rigid, planar structure of the oxazole ring, combined with its aromaticity, contributes to the creation of stable, high-performance materials.

Presence in Natural Products

The oxazole motif is a recurring structural element in a vast array of natural products, particularly those isolated from marine organisms. smolecule.comcymitquimica.com These naturally occurring compounds often exhibit potent biological activities. cymitquimica.combiosynth.com The biosynthesis of these oxazole-containing natural products typically involves the cyclodehydration of serine or threonine residues within peptide chains. cymitquimica.com The presence of the oxazole ring can confer conformational stability and is crucial for the biological function of these molecules. cymitquimica.com Examples include the hinduchelins, which are unusual oxazole derivatives with iron-chelating properties. biosynth.com

Research Context of 4-(Bromomethyl)oxazole within Halogenated Heterocycles

This compound is classified as a halogenated heterocycle. The introduction of a halogen atom, in this case, bromine within the methyl substituent, significantly influences the molecule's reactivity. The bromomethyl group (-CH2Br) is a key functional handle, making the compound a highly reactive and versatile intermediate in organic synthesis.

The primary reactivity of this compound and its analogs stems from the lability of the carbon-bromine bond in the bromomethyl group. This group acts as a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide variety of functional groups by reacting it with nucleophiles such as amines, thiols, and alkoxides.

Furthermore, the bromine atom makes these compounds valuable precursors for organometallic reagents or for participation in metal-catalyzed cross-coupling reactions, further expanding their synthetic utility. The study of similar structures, such as 4-(bromomethyl)benzo[d]oxazole (B1343867) and methyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate, shows that the bromomethyl group is a key site for chemical modification to build more complex molecular architectures. For instance, the synthesis of related bromomethyl-oxazoles can be achieved by the bromination of the corresponding methyl-oxazole precursors. google.com

Scope of Academic Inquiry into this compound

Academic research into this compound primarily focuses on its role as a synthetic building block. Its bifunctional nature—possessing both a heterocyclic ring and a reactive alkyl halide—makes it a valuable tool for synthetic chemists. The key areas of investigation include:

Development of Novel Synthetic Methodologies: Researchers explore new ways to utilize the reactivity of the bromomethyl group to construct complex molecules. This includes its use in multicomponent reactions and in the synthesis of libraries of compounds for biological screening.

Synthesis of Bioactive Molecules: this compound serves as a starting material or intermediate for the synthesis of new pharmaceutical candidates. By reacting the bromomethyl group with various nucleophiles, chemists can create a diverse range of derivatives to be tested for medicinal properties. smolecule.com

Preparation of Functional Materials: The compound can be used to introduce the oxazole moiety into larger systems, such as polymers or macrocycles, to create new materials with specific electronic or binding properties. smolecule.com

Structure

3D Structure

Propriétés

IUPAC Name |

4-(bromomethyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c5-1-4-2-7-3-6-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAHYLYAIBFWNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657322 | |

| Record name | 4-(Bromomethyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065073-37-1 | |

| Record name | 4-(Bromomethyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromomethyl Oxazole and Its Derivatives

Established Synthetic Pathways to the Oxazole (B20620) Core

Several classical name reactions provide reliable routes to the oxazole nucleus. These methods, including the Van Leusen, Robinson-Gabriel, and Fischer syntheses, are distinguished by their starting materials and reaction mechanisms, offering different strategies for accessing substituted oxazoles.

Van Leusen Oxazole Synthesis and its Variants

The Van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC). This reaction is valued for its operational simplicity and the mild, basic conditions under which it proceeds ijpsonline.com. The versatility of this synthesis has been enhanced through the development of several variants, including one-pot strategies and the use of microwave irradiation to accelerate the reaction.

The key reagent in the Van Leusen synthesis is TosMIC, a compound that features a reactive isocyanide carbon, an active methylene (B1212753) group, and a tosyl group that serves as an excellent leaving group ijpsonline.com. The reaction mechanism begins with the deprotonation of the methylene group of TosMIC, followed by a nucleophilic attack on an aldehyde. The resulting intermediate undergoes a cyclization to form an oxazoline (B21484), which then eliminates the tosyl group to yield the aromatic oxazole ring informahealthcare.com.

The standard Van Leusen reaction typically produces 5-substituted oxazoles when an aldehyde and TosMIC are used nih.govresearchgate.net. However, the synthesis can be adapted to produce 4,5-disubstituted oxazoles. This modification involves the reaction of TosMIC with an aldehyde and an aliphatic halide in a one-pot procedure nih.govtandfonline.com. To synthesize a 4-substituted oxazole such as 4-(bromomethyl)oxazole, a substituted TosMIC derivative would likely be required, where the methylene group is already functionalized.

Table 1: Key Features of TosMIC in Van Leusen Oxazole Synthesis

| Feature | Description | Role in Reaction |

| Isocyanide Carbon | A divalent carbon atom with a triple bond to a nitrogen atom. | Acts as a nucleophile in the initial attack on the aldehyde. |

| Active Methylene Group | A CH₂ group positioned between the electron-withdrawing tosyl and isocyanide groups. | The acidic protons are readily removed by a base to form a carbanion. |

| Tosyl Group | A p-toluenesulfonyl group. | Functions as a good leaving group during the final aromatization step. |

To improve efficiency and reduce the number of synthetic steps, one-pot variations of the Van Leusen synthesis have been developed. A notable example is the synthesis of 4,5-disubstituted oxazoles using TosMIC, an aldehyde, and an aliphatic halide in a single reaction vessel nih.govtandfonline.com. This approach has been successfully carried out using ionic liquids as recyclable and environmentally friendly solvents ijpsonline.comtandfonline.com. The use of ionic liquids such as [bmim]Br, [bmim][BF₄], and [bmim][PF₆] offers advantages like non-volatility and thermal stability tandfonline.com. Optimization studies have shown that potassium carbonate is an effective base for this transformation, leading to high yields of the desired oxazoles tandfonline.com. This one-pot method is particularly effective for primary and secondary aliphatic halides tandfonline.com.

Table 2: Components of One-Pot Van Leusen Synthesis for 4,5-Disubstituted Oxazoles

| Component | Example | Function |

| Isocyanide Reagent | Tosylmethyl isocyanide (TosMIC) | Provides the C2 and N3 atoms of the oxazole ring. |

| Carbonyl Compound | Various aldehydes | Provides the C5 atom and its substituent. |

| Aliphatic Halide | Primary or secondary alkyl halides | Provides the C4 atom and its substituent. |

| Base | Potassium carbonate (K₂CO₃) | Deprotonates the TosMIC reagent. |

| Solvent | Ionic Liquids (e.g., [bmim]Br) | Serves as a recyclable and green reaction medium. |

Microwave irradiation has been effectively employed to accelerate the Van Leusen oxazole synthesis, often leading to shorter reaction times and improved yields informahealthcare.comresearchgate.net. This technique has been applied to the synthesis of 5-substituted and 4,5-disubstituted oxazoles researchgate.netresearchgate.net. For instance, the reaction of substituted aryl aldehydes with TosMIC in the presence of potassium phosphate as a base can be efficiently conducted in isopropanol under microwave irradiation to yield 5-substituted oxazoles informahealthcare.comresearchgate.net. By controlling the stoichiometry of the base, it is also possible to selectively synthesize 4,5-disubstituted oxazolines researchgate.net. The use of microwave assistance represents a significant improvement in the efficiency and environmental friendliness of the Van Leusen protocol researchgate.net.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for the formation of oxazoles through the intramolecular cyclization and dehydration of 2-acylamino-ketones biosynth.comresearchgate.netresearchgate.net. This reaction is typically catalyzed by a cyclodehydrating agent such as sulfuric acid or phosphorus oxychloride biosynth.comresearchgate.net. The required 2-acylamino-ketone precursors can be prepared through various methods, including the Dakin-West reaction biosynth.com.

To apply this synthesis to the preparation of this compound, a 2-acylamino-ketone bearing a bromomethyl group at the appropriate position is necessary. For example, a compound with the general structure R-C(=O)NH-CH₂-C(=O)-CH₂Br could serve as a precursor. A related approach, known as the Bredereck reaction, which is a variation of the Robinson-Gabriel synthesis, utilizes α-haloketones and amides to produce 2,4-disubstituted oxazoles ijpsonline.com. The synthesis of 4-(chloromethyl)-2-phenyloxazoles has been reported using a method based on the Blümlein-Lewy reaction, which involves the cyclization of an amide with an α-haloketone, demonstrating the feasibility of this route for preparing 4-(halomethyl)oxazoles researchgate.net.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is another fundamental method for constructing the oxazole ring nih.gov. This reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid nih.govnih.gov. The reactants are typically used in equimolar amounts, and the resulting oxazole precipitates from the reaction mixture as a hydrochloride salt nih.gov.

The mechanism proceeds through the formation of an iminochloride intermediate from the cyanohydrin, which then reacts with the aldehyde nih.gov. A subsequent intramolecular cyclization and dehydration lead to the formation of the oxazole ring nih.gov. While this method has been traditionally used for the synthesis of 2,5-disubstituted oxazoles, particularly with aromatic substituents, it can be adapted for other substitution patterns depending on the structure of the starting cyanohydrin and aldehyde nih.gov. For the synthesis of this compound, a specifically substituted cyanohydrin or aldehyde containing the bromomethyl moiety would be required.

Bredereck Reaction

The Bredereck reaction provides a valuable method for the synthesis of substituted oxazoles. This approach typically involves the reaction of α-haloketones with amides, leading to the formation of 2,4-disubstituted oxazoles ijpsonline.com. The reaction is recognized as an efficient and economical process for constructing the oxazole ring ijpsonline.com. An adaptation of this method utilizes α-hydroxyketones as an alternative starting material ijpsonline.com. In the context of synthesizing a precursor for this compound, one could envision using an appropriate α-haloketone and an amide to construct a 4-methyl-substituted oxazole, which can then undergo subsequent bromination.

Cyclodehydration of α-Acylamino Aldehydes and Ketones

A cornerstone in oxazole synthesis is the cyclodehydration of α-acylamino ketones, a method known as the Robinson-Gabriel synthesis synarchive.comwikipedia.orgresearchgate.net. This reaction proceeds by the intramolecular cyclization and subsequent dehydration of the α-acylamino ketone substrate, typically in the presence of an acid catalyst synarchive.comwikipedia.org. Various dehydrating agents can be employed, including phosphorus pentoxide, phosphoryl chloride, or polyphosphoric acid nih.gov. This method is highly versatile for creating a wide range of substituted oxazoles. For the synthesis of a this compound precursor, an α-acylamino ketone with the desired substituent at the position that will become C4 of the oxazole ring is required.

Metal-Catalyzed Approaches (e.g., Copper, Palladium, Nickel)

Modern synthetic organic chemistry has seen a surge in the use of metal catalysts to construct heterocyclic rings like oxazoles. Copper, palladium, and nickel catalysts are at the forefront of these methodologies, enabling reactions such as cross-coupling, C-H activation, and oxidative cyclization. nih.govorganic-chemistry.orgacs.org

Copper-catalyzed reactions offer a highly efficient pathway to polysubstituted oxazoles through tandem oxidative cyclization under mild conditions acs.orgacs.org. These methods can start from readily available materials like benzylamines and β-dicarbonyl compounds acs.org. Another copper-catalyzed approach involves the intramolecular cyclization of functionalized enamides, which allows for the introduction of various functionalities at the 4-position of the oxazole ring fao.org.

Palladium catalysis is widely employed for synthesizing substituted oxazoles. One notable method involves a sequential C-N and C-O bond formation from simple amides and ketones via a Pd(II)-catalyzed sp2 C-H activation pathway organic-chemistry.orgacs.org. This approach provides a direct route to highly substituted oxazoles organic-chemistry.org. Palladium catalysts are also crucial in direct arylation and alkenylation of the oxazole ring, offering a versatile protocol for functionalization organic-chemistry.org.

Nickel-catalyzed synthesis of oxazoles has been demonstrated through cross-coupling reactions. For instance, 2-substituted and 2,5-disubstituted oxazoles can be prepared via the cross-coupling of 2-methylthio-oxazole with various organozinc reagents, providing a powerful alternative to traditional cyclodehydration methods nih.govacs.orgacs.org.

| Catalyst | Reaction Type | Starting Materials | Key Features |

| Copper | Tandem Oxidative Cyclization | Benzylamines, β-Diketones | Mild conditions, high efficiency acs.orgacs.org |

| Palladium | Sequential C-N/C-O Formation | Amides, Ketones | C-H activation, broad substrate scope organic-chemistry.orgacs.org |

| Nickel | Cross-Coupling | 2-Methylthio-oxazole, Organozinc reagents | Good for 2- and 2,5-substitution nih.govacs.org |

Suzuki-Miyaura Coupling for Substituted Oxazoles

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds and has been effectively applied to the synthesis of substituted oxazoles ijpsonline.com. This palladium-catalyzed cross-coupling reaction typically involves an organoboron compound (like a boronic acid) and an organic halide or triflate. It has been used to produce 2,4,5-trisubstituted oxazoles in excellent yields ijpsonline.com. For instance, a 4-halo-oxazole can be coupled with a suitable boronic acid to introduce a variety of substituents at the 4-position. An iterative two-step strategy using Suzuki-Miyaura coupling has been developed for the synthesis of C2-C4' linked poly-oxazoles researchgate.net. The synthesis of oxazol-4-ylboronates has also been reported, which are then used as coupling partners in Suzuki reactions to prepare oxazole-containing biaryl compounds researchgate.net.

Direct Arylation Techniques

Direct C-H arylation has emerged as an atom-economical and environmentally benign alternative to traditional cross-coupling reactions for functionalizing heterocycles beilstein-journals.org. This method avoids the need for pre-functionalized starting materials (like organometallic reagents) by directly activating a C-H bond on the oxazole ring for coupling with an aryl halide organic-chemistry.orgbeilstein-journals.org. Palladium catalysts are most commonly used for this transformation organic-chemistry.orgnih.gov. While direct arylation of oxazoles often occurs selectively at the C2 or C5 positions, the specific conditions, including the catalyst, ligand, and base, can influence the regioselectivity organic-chemistry.orgbeilstein-journals.orgacs.org. This technique is particularly useful for synthesizing aryl-substituted oxazoles.

| Method | Catalyst System | Position(s) Functionalized | Coupling Partner |

| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄) | C2, C4, C5 | Organoboron compounds |

| Direct C-H Arylation | Palladium catalyst (e.g., Pd(OAc)₂) | C2, C5 | Aryl halides (chlorides, bromides, iodides) |

Bromination Strategies for Introducing the Bromomethyl Moiety at the 4-Position

The final step in the synthesis of this compound is the introduction of the bromine atom onto the methyl group at the C4 position. This requires a regioselective bromination method that targets the benzylic-like methyl group without affecting the oxazole ring itself.

Regioselective Bromination Techniques

The most effective method for the regioselective bromination of a methyl group adjacent to an aromatic or heteroaromatic ring is a free-radical chain reaction known as benzylic bromination chemistrysteps.commychemblog.comlibretexts.org. The reagent of choice for this transformation is N-Bromosuccinimide (NBS) mychemblog.com. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and is initiated by a radical initiator, such as dibenzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN), or by photochemical irradiation mychemblog.comsciforum.net.

The mechanism involves the generation of a bromine radical, which abstracts a hydrogen atom from the 4-methyl group of the oxazole. This forms a resonance-stabilized benzylic-type radical chemistrysteps.comlibretexts.org. This stabilized radical then reacts with a molecule of bromine (present in low concentration) to form the this compound product and a new bromine radical, which continues the chain reaction mychemblog.com. The use of NBS is crucial as it maintains a very low concentration of Br₂, which favors the radical substitution pathway over electrophilic addition to the oxazole ring mychemblog.comlibretexts.org.

| Reagent | Initiator | Solvent | Reaction Type | Key Feature |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide / Light | CCl₄ (traditional), CH₃CN | Radical Substitution (Wohl-Ziegler Reaction) | High regioselectivity for the benzylic/allylic position mychemblog.commdma.ch |

Precursor-Based Bromomethylation (e.g., using paraformaldehyde in HBr)

Precursor-based bromomethylation is a direct method for introducing a bromomethyl group onto an aromatic or heterocyclic ring. This technique is particularly useful when the corresponding methyl-substituted precursor is readily available. The reaction typically involves an electrophilic aromatic substitution where a source of formaldehyde, such as paraformaldehyde, and hydrogen bromide (HBr) are used to generate the reactive bromomethylating agent.

A common approach for the bromomethylation of aromatic compounds involves reacting them with paraformaldehyde and a solution of HBr in acetic acid. sciencemadness.org For instance, the treatment of an aromatic hydrocarbon with paraformaldehyde in a mixture of glacial acetic acid and a 31 wt% HBr/acetic acid solution can efficiently yield the corresponding bromomethylated product. sciencemadness.org This method avoids the need for gaseous reagents and can be conducted at moderate temperatures (e.g., 40-50 °C). sciencemadness.org

In a similar vein, bromomethylation can be achieved by reacting an appropriate precursor with paraformaldehyde in 30% HBr in acetic acid. mdpi.com The reaction of paraformaldehyde with hydrogen bromide can also be carried out as a distinct first step to generate bis-bromomethyl ether (BBME), a potent bromomethylating agent. google.com This two-stage process involves reacting paraformaldehyde with aqueous HBr at a controlled temperature (between 0°C and 20°C), followed by the separation of the BBME, which can then be used to bromomethylate the desired organic compound in the presence of a Lewis acid. google.com This method offers control over the reaction and can produce high yields of the bromomethylated product. manac-inc.co.jp

Table 1: Example of Precursor-Based Bromomethylation Conditions

| Precursor Type | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Hydrocarbon | Paraformaldehyde, 31% HBr | Acetic Acid | 40-50 °C | 94% | sciencemadness.org |

| Aromatic Precursor | Paraformaldehyde, 30% HBr | Acetic Acid | Not specified | Good | mdpi.com |

Continuous Flow Synthesis Approaches for this compound Analogues

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including heterocyclic systems like oxazoles. uc.pt This methodology offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for automation and scalability. uc.ptdurham.ac.uk

The synthesis of 4,5-disubstituted oxazoles has been successfully demonstrated using a fully automated, multipurpose mesofluidic flow reactor. durham.ac.uk In one such setup, equimolar mixtures of an isocyanide (like ethyl isocyanoacetate) and an acyl chloride are combined in a solvent stream. The resulting intermediate adduct is then passed through a packed cartridge containing a solid-supported base (e.g., PS-BEMP), which catalyzes a rapid intramolecular cyclization to yield the oxazole product. durham.ac.uk This process can deliver products in high yield (>80%) and purity (>90%) within short residence times (20-30 minutes). durham.ac.uk

The flexibility of flow reactors allows for rapid screening of reaction parameters and can be adapted for various substrates. durham.ac.uk For example, by adjusting flow rates and incorporating heating modules, the synthesis can be optimized for different starting materials to achieve high yields and purities. durham.ac.uk The integration of in-line purification techniques, such as solid-supported scavengers, can further streamline the process, eliminating the need for traditional workup and chromatography steps and enabling the production of multigram quantities of the target oxazole. uc.pt While direct synthesis of this compound via continuous flow is not extensively detailed, the successful application of this technology for its analogues demonstrates its significant potential for the efficient and scalable production of this class of compounds. durham.ac.ukresearchgate.net

Table 2: Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles

| Reactants | Catalyst/Reagent | Residence Time | Temperature | Yield | Purity | Reference |

|---|---|---|---|---|---|---|

| Ethyl isocyanoacetate, 3-Nitrobenzoyl chloride | PS-BEMP (solid-supported base) | 20-30 min | Ambient | >80% | >90% | durham.ac.uk |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles to minimize environmental impact and improve efficiency. ijpsonline.comresearchgate.net These approaches focus on reducing the use of hazardous substances, decreasing energy consumption, and enhancing reaction performance through methods such as microwave-assisted synthesis, sonochemistry, the use of ionic liquids, and solvent-free conditions. ijpsonline.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates and improving yields in the preparation of oxazole derivatives. researchgate.net The rapid and uniform heating provided by microwave irradiation can significantly shorten reaction times compared to conventional heating methods. researchgate.netnih.gov

One notable application is the microwave-assisted Van Leusen reaction, where aldehydes react with tosylmethyl isocyanide (TosMIC) to form 5-substituted oxazoles. nih.govsemanticscholar.org This method has been shown to be highly efficient, with broad substrate scope and high yields. nih.gov For example, the reaction of various aryl aldehydes with TosMIC in isopropanol under microwave irradiation, using potassium phosphate as a base, can produce 5-substituted oxazoles in moderate to excellent yields. semanticscholar.org This approach offers advantages such as a simple experimental procedure and non-chromatographic purification. semanticscholar.org Microwave irradiation has also been employed in the synthesis of pyrrole-substituted oxazoles and in the cyclization reactions to form the oxazole ring, demonstrating its versatility in this field. ijpsonline.comresearchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method Time | Microwave Method Time | Yield Improvement | Reference |

|---|---|---|---|---|

| Quinolin-4-ylmethoxychromen-4-ones Synthesis | 60 min | 4 min | Higher Yield | nih.gov |

| Coumarin-Pyrazolone Hybrids Synthesis | Not specified | 8-12 min | Good Yield (82-95%) | nih.gov |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of sound waves to induce acoustic cavitation, which can initiate and enhance chemical reactions. nih.gov This green chemistry technique offers several advantages, including increased reaction rates, improved yields, and milder reaction conditions, making it an environmentally benign method. nih.govresearchgate.net

The application of sonochemistry has proven effective in the synthesis of various oxazole derivatives. For example, ultrasound irradiation can significantly reduce reaction times and increase yields compared to traditional thermal methods. researchgate.net In one study, the synthesis of 4-(4-nitrophenyl)oxazol-2-amine using an ultrasound-assisted method in a deep eutectic solvent resulted in a 90% yield in just 8 minutes, compared to a 69% yield after 3.5 hours with conventional heating. researchgate.net Although reports specifically detailing the ultrasound-assisted synthesis of this compound are limited, the successful application of this technique for other oxazole and heterocyclic syntheses highlights its potential as a sustainable and efficient alternative. nih.govtandfonline.com

Table 4: Ultrasound-Assisted Synthesis of an Oxazole Derivative

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Thermal (Conventional Heating) | 3.5 hours | 69% | researchgate.net |

Application of Ionic Liquids as Solvents and Catalysts

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts in organic synthesis due to their unique properties, such as low volatility, high thermal stability, and recyclability. organic-chemistry.orgnih.gov They can serve as both the reaction medium and catalyst, facilitating reactions and simplifying product isolation. nih.gov

In the context of oxazole synthesis, ionic liquids have been successfully employed in the one-pot Van Leusen reaction to produce 4,5-disubstituted oxazoles. nih.govorganic-chemistry.org By using an ionic liquid like 1-butyl-3-methylimidazolium bromide ([bmim]Br) as the solvent, the reaction between TosMIC, various aldehydes, and aliphatic halides proceeds in high yields. organic-chemistry.org Optimization studies have shown that using K₂CO₃ as the base in [bmim]Br at room temperature provides the best results. A key advantage of this system is the ability to recover and reuse the ionic liquid for multiple cycles without a significant loss in product yield, making the process more sustainable and cost-effective. organic-chemistry.org

Table 5: Van Leusen Synthesis of Oxazoles in Ionic Liquids

| Ionic Liquid | Base | Temperature | Key Advantage | Reference |

|---|---|---|---|---|

| [bmim]Br | K₂CO₃ | Room Temperature | Recyclable for up to six runs with minimal yield loss | organic-chemistry.org |

| [bmim][BF₄] | K₂CO₃ | Room Temperature | Green solvent, high yield | organic-chemistry.org |

Solvent-Free Reaction Conditions

Conducting reactions under solvent-free conditions is a core principle of green chemistry, as it eliminates solvent waste, reduces environmental pollution, and can lead to simpler work-up procedures. Microwave irradiation is often employed in conjunction with solvent-free methods to provide the necessary energy for the reaction to proceed efficiently. ekb.eg

While specific examples for the solvent-free synthesis of this compound are not prominently documented, the approach has been applied to the synthesis of other heterocyclic systems. For instance, new 1,3-thiazole and 1,3,4-thiadiazine derivatives have been synthesized using ultrasonic irradiation under solvent-free conditions, resulting in high yields and pure products in a short time. tandfonline.com Similarly, a microwave-assisted, solvent-free synthesis of quinoline derivatives has been reported, demonstrating better performance compared to reactions run in solvents. nih.gov These examples underscore the potential and growing interest in developing solvent-free methodologies for the synthesis of oxazole derivatives, aligning with the goals of sustainable chemistry.

Stereoselective Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of this compound derivatives is a critical area of research, particularly for applications in pharmaceuticals and materials science where the three-dimensional arrangement of atoms can significantly influence biological activity or material properties. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule, avoiding the formation of racemic mixtures that may contain inactive or even harmful isomers. Methodologies to achieve this often involve the use of chiral auxiliaries, chiral catalysts, or starting materials from the chiral pool. wikipedia.orgnih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This strategy has been widely applied in various asymmetric syntheses, including alkylation and aldol reactions, and can be conceptually extended to the synthesis of chiral this compound derivatives. researchgate.net

One plausible approach for the stereoselective synthesis of a 4-(substituted)-methyl-oxazole derivative involves the use of an Evans oxazolidinone auxiliary. wikipedia.org These auxiliaries, derived from readily available amino acids, are effective in controlling the stereochemistry of enolate alkylation reactions. wikipedia.org For instance, an N-acyl oxazolidinone can be deprotonated to form a Z-enolate, which then reacts with an electrophile from the less hindered face, as directed by the substituent on the auxiliary.

A hypothetical synthetic sequence could begin by acylating an Evans auxiliary with a propionyl group derivative. Subsequent stereoselective alkylation at the α-position, followed by further chemical transformations, could lead to the formation of the oxazole ring with a defined stereocenter at the 4-position substituent. The final step would involve the removal of the chiral auxiliary and conversion of the substituent to a bromomethyl group.

The effectiveness of chiral auxiliaries in directing stereoselective transformations is well-documented. High diastereoselectivities are often achieved in reactions such as aldol additions and alkylations. researchgate.net While specific data for the synthesis of this compound derivatives is not extensively reported, the general success of these auxiliaries in controlling stereochemistry suggests their potential applicability.

Below is a table summarizing representative data for stereoselective reactions using chiral auxiliaries, illustrating the high levels of stereocontrol that can be achieved. These examples, while not specific to this compound, demonstrate the power of this methodology in asymmetric synthesis.

| Chiral Auxiliary | Reaction Type | Substrate | Electrophile | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Alkylation | N-Propionyl oxazolidinone | Benzyl bromide | >99:1 |

| (S)-4-Benzyl-2-oxazolidinone | Aldol Reaction | N-Propionyl oxazolidinone | Isobutyraldehyde | 99:1 |

| (1S,2S)-(+)-Pseudoephedrine | Alkylation | N-Propionyl pseudoephedrine amide | Methyl iodide | 98:2 |

| Indene-based Thiazolidinethione | Aldol Reaction | N-Acetyl thiazolidinethione | Propionaldehyde | 98:2 |

Sulfur-based chiral auxiliaries, such as thiazolidinethiones, represent another class of effective stereodirecting groups. scielo.org.mx These auxiliaries often provide high levels of diastereoselectivity in aldol and other carbon-carbon bond-forming reactions and are known for their ease of preparation and removal. scielo.org.mx The principles governing their application are similar to those for oxazolidinones, relying on steric hindrance to control the approach of the electrophile.

Reactivity and Reaction Mechanisms of 4 Bromomethyl Oxazole

Nucleophilic Substitution Reactions at the Bromomethyl Group

The carbon atom of the bromomethyl group in 4-(bromomethyl)oxazole is electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for numerous synthetic applications, allowing for the introduction of diverse functional groups at the 4-position of the oxazole (B20620) core.

Reactions with Amine Nucleophiles (e.g., Primary and Secondary Amines)

Primary and secondary amines readily react with this compound in nucleophilic substitution reactions to afford the corresponding N-substituted (oxazol-4-yl)methanamines. These reactions typically proceed via an SN2 mechanism, wherein the lone pair of the amine nitrogen attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.

The general scheme for this reaction is as follows:

This type of reaction is a fundamental method for constructing more complex molecules containing the oxazol-4-ylmethylamine scaffold, which is a structural motif found in various biologically active compounds. The reaction conditions are typically mild, often involving stirring the reactants at room temperature in a suitable solvent.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Primary Amine (R-NH₂) | N-Alkyl-(oxazol-4-yl)methanamine | Nucleophilic Substitution |

| This compound | Secondary Amine (R₂-NH) | N,N-Dialkyl-(oxazol-4-yl)methanamine | Nucleophilic Substitution |

Reactions with Thiol Nucleophiles (e.g., Thiocyanates, Thiophenoxides)

Thiol-based nucleophiles, such as thiocyanates and thiophenoxides, also participate in nucleophilic substitution reactions with this compound. These reactions lead to the formation of new carbon-sulfur bonds, providing access to a range of sulfur-containing oxazole derivatives.

For instance, the reaction with a thiocyanate (B1210189) salt (e.g., potassium thiocyanate) yields (oxazol-4-yl)methyl thiocyanate. Similarly, reaction with a thiophenoxide anion (generated from a thiophenol and a base) produces the corresponding thioether.

The general reaction can be depicted as:

These reactions are valuable for the synthesis of compounds with potential applications in medicinal chemistry and materials science, where the introduction of sulfur-containing moieties can modulate biological activity and physical properties.

| Nucleophile | Product |

| Thiocyanate (SCN⁻) | (Oxazol-4-yl)methyl thiocyanate |

| Thiophenoxide (PhS⁻) | Phenyl((oxazol-4-yl)methyl)sulfane |

Reactions with Alkoxide Nucleophiles

Alkoxide nucleophiles, generated from the deprotonation of alcohols, react with this compound to form the corresponding ether derivatives. This reaction provides a straightforward method for introducing alkoxy groups onto the methyl substituent of the oxazole ring.

The general transformation is as follows:

The reaction is typically carried out by treating the alcohol with a strong base, such as sodium hydride, to generate the alkoxide in situ, which then reacts with the this compound. This method is versatile and can be used with a variety of primary, secondary, and even some tertiary alcohols.

C-Alkylation Reactions Utilizing the Bromomethyl Moiety

The electrophilic nature of the bromomethyl group in this compound also allows it to act as an alkylating agent in reactions with carbon nucleophiles, leading to the formation of new carbon-carbon bonds.

Alkylation of Stabilized Carbanions (e.g., Malonate Alkylation)

A prominent example of C-alkylation is the reaction of this compound with stabilized carbanions, such as those derived from malonic esters. In this reaction, a base is used to deprotonate the acidic α-hydrogen of the malonate, generating a nucleophilic enolate. This enolate then attacks the bromomethyl group, displacing the bromide and forming a new C-C bond.

The general scheme for the malonate alkylation is:

This reaction is a powerful tool for carbon chain extension and is a key step in the synthesis of more complex molecules. The resulting product, a substituted malonate, can be further manipulated, for example, through decarboxylation, to yield a variety of derivatives.

| Carbanion Source | Product |

| Diethyl malonate | Diethyl 2-((oxazol-4-yl)methyl)malonate |

Cross-Coupling Reactions of this compound

While the primary reactivity of this compound is centered on nucleophilic substitution at the methyl group, the oxazole ring itself can participate in cross-coupling reactions, although this typically requires prior functionalization of the ring (e.g., halogenation at the C2, C4, or C5 positions). However, the bromomethyl group can be a precursor to organometallic reagents that can then undergo cross-coupling. More commonly, the oxazole ring itself, if appropriately substituted with a halide, can undergo cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. researchgate.net

For instance, a 4-halooxazole can be coupled with a variety of organoboron compounds in a Suzuki-Miyaura reaction to form a new carbon-carbon bond at the 4-position. nih.govmanchester.ac.uk Similarly, Sonogashira coupling can be used to introduce alkyne moieties. nih.gov While not a direct reaction of the bromomethyl group, these cross-coupling reactions are crucial for the elaboration of the oxazole scaffold and are often used in conjunction with the reactivity of the bromomethyl group to build complex molecular architectures.

| Cross-Coupling Reaction | Coupling Partners | Product Type |

| Suzuki-Miyaura | 4-Halooxazole + Arylboronic acid | 4-Aryloxazole |

| Sonogashira | 4-Halooxazole + Terminal alkyne | 4-Alkynyloxazole |

It is important to note that direct cross-coupling of the C-Br bond in the bromomethyl group is less common than nucleophilic substitution. The high reactivity of the benzylic-like bromide towards nucleophiles often dominates.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.com The general mechanism for these transformations involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com In the context of this compound, the reactive site for these couplings is primarily the C(sp³)-Br bond of the bromomethyl group.

The oxidative addition step involves the insertion of a low-valent palladium(0) complex into the carbon-bromine bond of this compound, forming a palladium(II) intermediate. This is followed by transmetalation, where an organometallic coupling partner transfers its organic group to the palladium center. The cycle concludes with reductive elimination, where a new carbon-carbon bond is formed, yielding the final product and regenerating the palladium(0) catalyst. youtube.comyoutube.com

While the C-Br bond of the bromomethyl group is the primary site of reactivity, the oxazole ring itself can also participate in C-H activation reactions under specific conditions, although this is less common for the C4 position compared to C2 or C5. mdpi.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and preventing side reactions. organic-chemistry.org For instance, ligands like phosphines are essential for stabilizing the palladium catalyst and modulating its reactivity. youtube.com

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base/Solvent | Product Type |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ / Dioxane, Toluene | 4-(Arylmethyl)oxazole |

| Stille Coupling | Organotin Reagent | Pd(PPh₃)₄ | LiCl (additive) / THF, DMF | 4-(Arylmethyl)oxazole |

| Heck Coupling | Alkene | Pd(OAc)₂ | Et₃N / DMF | 4-(Allyl)oxazole derivative |

This table presents generalized conditions typical for the cross-coupling of benzyl-type halides and serves as an illustrative guide for the potential reactivity of this compound.

Stille Coupling

The Stille coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, and the stability of organostannane reagents to air and moisture. wikipedia.org The primary drawback is the toxicity associated with tin compounds. organic-chemistry.org

For this compound, the Stille reaction would involve coupling with an organostannane reagent, such as an arylstannane, vinylstannane, or alkynylstannane, at the bromomethyl position. The catalytic cycle is consistent with the general palladium cross-coupling mechanism. wikipedia.org

The reaction is initiated by the oxidative addition of a Pd(0) catalyst to the C-Br bond of this compound. The subsequent transmetalation step involves the transfer of the organic group from the organostannane to the palladium complex. Reductive elimination then yields the coupled product, 4-(substituted-methyl)oxazole, and regenerates the Pd(0) catalyst. Additives like lithium chloride are often used to facilitate the transmetalation step. wikipedia.org

Table 2: Key Steps in the Stille Coupling of this compound

| Step | Description | Intermediate Species |

|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the C-Br bond. | (Oxazol-4-ylmethyl)palladium(II) bromide complex |

| Transmetalation | Transfer of an organic group (R') from the organostannane (R'SnR₃) to the palladium complex. | (Oxazol-4-ylmethyl)(R')palladium(II) complex |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | 4-(R'-methyl)oxazole + Pd(0) |

Research has shown that Stille couplings can be highly effective, with some studies demonstrating yields between 47–94% for the functionalization of different heterocyclic scaffolds. nih.gov

Suzuki Coupling

The Suzuki–Miyaura coupling is one of the most widely used palladium-catalyzed cross-coupling reactions, involving the reaction of an organoboron species (like a boronic acid or ester) with an organic halide or triflate. youtube.comnih.gov Its popularity stems from the mild reaction conditions, broad substrate scope, high functional group tolerance, and the low toxicity and high stability of the boronic acid reagents. nih.gov

In the application to this compound, the Suzuki coupling provides a powerful method for C-C bond formation at the methyl group, enabling the synthesis of a variety of 4-(arylmethyl)oxazole and 4-(vinylmethyl)oxazole derivatives. The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species for the transmetalation step. youtube.commdpi.com

The catalytic cycle begins with the oxidative addition of Pd(0) to this compound. The boronic acid, activated by the base, then undergoes transmetalation with the resulting Pd(II) complex. The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst. youtube.com The choice of catalyst, base, and solvent system is critical and is often optimized to achieve the best results. nih.govmdpi.com A protocol for the functionalization of the oxazole ring itself at the 2- and 4-positions using the Suzuki coupling reaction has also been described, highlighting the versatility of this method for modifying oxazole scaffolds. nih.gov

Table 3: Optimization of Suzuki Coupling Conditions (Illustrative Example)

| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | Good to Excellent |

| Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 80 | Moderate |

| PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 100 | Good |

| Pd(OAc)₂/XPhos (2) | K₂CO₃ | Toluene/H₂O | 90 | Good to Excellent |

Data is representative of typical conditions reported for Suzuki couplings of aryl bromides and may be adapted for this compound. nih.govnih.govmdpi.com

Reductive Transformations

The reduction of this compound can target two primary sites: the bromomethyl group and the oxazole ring itself. The most common reductive transformation is the hydrodehalogenation of the bromomethyl group, converting the C-Br bond to a C-H bond to yield 4-methyloxazole. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or hydride reagents.

Reduction of the oxazole ring is more complex and often leads to ring cleavage. pharmaguideline.com The oxazole core is susceptible to cleavage by certain reducing agents, which can result in the formation of open-chain products rather than a simple reduction to oxazoline (B21484) or oxazolidine. pharmaguideline.com The specific outcome depends heavily on the choice of reducing agent and the reaction conditions.

Oxidative Transformations

The oxidative transformations of this compound can also occur at either the side chain or the heterocyclic core. Oxidation of the bromomethyl group could potentially lead to 4-formyloxazole or oxazole-4-carboxylic acid, although this may be complicated by the presence of the bromine atom.

More notably, the oxazole ring itself is susceptible to oxidation. Research has shown that 4- or 5-substituted 2H-oxazoles can undergo ring oxidation to the corresponding 2-oxazolone, a cyclic carbamate. nih.gov This transformation can be catalyzed by enzymes such as aldehyde oxidase, particularly in biological systems. nih.govresearchgate.net This reaction involves the incorporation of an oxygen atom into the C2 position of the oxazole ring. nih.gov Additionally, strong oxidizing agents like potassium permanganate (B83412) or ozone have been reported to cause the cleavage of the oxazole ring. pharmaguideline.com

Ring-Opening Reactions of the Oxazole Core in Derivatization

The oxazole ring, while aromatic, can be susceptible to ring-opening reactions under certain conditions, a property that can be either a limitation or a strategic tool in derivatization. nih.govresearchgate.netwikipedia.org The stability of the ring is influenced by the substituents and the reaction environment.

Several conditions can promote the cleavage of the oxazole core:

Strong Bases: Deprotonation of oxazoles, particularly at the C2 position, can lead to the formation of a lithio salt that exists in equilibrium with a ring-opened enolate-isonitrile intermediate. wikipedia.org This is a significant consideration when attempting reactions that require strong bases, such as metallation.

Nucleophilic Attack: While nucleophilic aromatic substitution is difficult on an unsubstituted oxazole ring, strong nucleophiles can attack the ring, leading to cleavage rather than substitution. pharmaguideline.com The presence of electron-withdrawing groups can facilitate such attacks.

Reductive and Oxidative Conditions: As mentioned in sections 3.4 and 3.5, both certain reducing and oxidizing agents can cause the oxazole ring to break apart, yielding open-chain products. pharmaguideline.com

Diels-Alder Reactions: The oxazole ring can function as a diene in Diels-Alder reactions, leading to a bicyclic intermediate that can subsequently rearrange or be cleaved, providing a synthetic route to other heterocyclic systems like pyridines. wikipedia.org

These ring-opening reactions underscore the chemical lability of the oxazole core, which must be considered during the design of synthetic routes involving this compound and its derivatives.

Derivatization Strategies and Functionalization of 4 Bromomethyl Oxazole

Strategic Elaboration at the Bromomethyl Position

The primary site for strategic elaboration on 4-(bromomethyl)oxazole is the methylene (B1212753) carbon bearing the bromine atom. This C-4 side chain acts as a potent electrophile, making it highly susceptible to nucleophilic attack. The reactivity is analogous to that of benzylic bromides, where the adjacent oxazole (B20620) ring stabilizes the transition state of substitution reactions. This feature allows for the facile displacement of the bromide ion under relatively mild conditions, providing a straightforward method for introducing new chemical bonds and functionalities.

The elaboration at this position is a cornerstone of its utility in synthetic chemistry. The 2-(halomethyl) analogues of this compound have been demonstrated to be effective and reactive scaffolds for synthetic modification. nih.gov The 2-bromomethyl variant, in particular, offers a more reactive alternative to chloromethyl compounds, enabling efficient C-alkylation of stabilized carbanions. nih.gov This principle of heightened reactivity is directly applicable to this compound, making it a preferred intermediate for constructing carbon-carbon and carbon-heteroatom bonds at the C-4 position of the oxazole ring.

Introduction of Diverse Functional Groups via Substitution

The electrophilic nature of the bromomethyl group allows for the introduction of a wide array of functional groups through nucleophilic substitution reactions. This versatility makes this compound a valuable precursor for creating libraries of substituted oxazoles for applications in medicinal chemistry and materials science. researchgate.netnih.gov While direct studies on the 4-isomer are specific, extensive research on the analogous 2-(halomethyl)-4,5-diaryloxazoles provides a clear blueprint for its reactivity with various nucleophiles. nih.gov These reactions typically proceed via an S_N_2 mechanism, leading to the formation of a new bond between the methylene carbon and the nucleophile.

A diverse range of nucleophiles can be employed for this purpose:

N-Nucleophiles: Primary and secondary amines readily react to form the corresponding aminomethyl-oxazoles. nih.gov

O-Nucleophiles: Alkoxides and phenoxides react to yield ether derivatives, which have been investigated for anti-inflammatory and analgesic activities. nih.gov

S-Nucleophiles: Sulfur nucleophiles, such as thiophenoxides and thiocyanates, react in high yields to form the corresponding thioethers and thiocyanates. nih.gov

C-Nucleophiles: Stabilized carbanions, like those derived from diethyl malonate, are effective for forming new carbon-carbon bonds, a key step in the synthesis of more complex molecules such as the non-steroidal anti-inflammatory drug, Oxaprozin. nih.gov

The table below illustrates the expected substitution reactions based on the known reactivity of analogous halomethyl-oxazoles.

| Nucleophile Type | Example Nucleophile | Product Functional Group | Potential Application |

|---|---|---|---|

| Amine (N-Nucleophile) | Morpholine | Secondary Amine | Medicinal Scaffolds nih.gov |

| Alkoxide (O-Nucleophile) | Sodium Ethoxide | Ether | Analgesic Agents nih.gov |

| Thiophenoxide (S-Nucleophile) | Sodium Thiophenoxide | Thioether | Synthetic Intermediates nih.gov |

| Malonate (C-Nucleophile) | Sodium Diethyl Malonate | Alkylated Malonate Ester | NSAID Synthesis (e.g., Oxaprozin) nih.gov |

Multi-Substituted Oxazole Derivatives

Beyond functionalization at the bromomethyl group, this compound can serve as a template for creating multi-substituted oxazole derivatives. Achieving substitution at the C-2 and C-5 positions of the oxazole ring requires specific synthetic strategies that can direct reactions to these sites. One powerful method involves the site-selective formation of a reactive carbanion on the oxazole ring through deprotonation with a strong base, followed by quenching with an electrophile. nih.gov

The order of reactivity for electrophilic substitution on the oxazole ring is generally C4 > C5 > C2, but metallation can alter this selectivity. pharmaguideline.compharmdbm.com For instance, kinetic deprotonation of an unsubstituted oxazole often occurs at the C-2 position. nih.gov In a pre-substituted ring like this compound, direct deprotonation at C-2 or C-5 with a strong base like lithium diisopropylamide (LDA) could allow for the introduction of a second substituent. Furthermore, if a halogen is present at another position (e.g., 2-bromo-4-(bromomethyl)oxazole), palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction offer a pathway to introduce aryl or vinyl groups. rnfinity.com

Regioselective Functionalization Approaches

Regioselectivity is crucial when multiple reactive sites exist on a molecule. For this compound, this involves selectively functionalizing either the bromomethyl group or a specific position on the oxazole ring. While substitution at the bromomethyl position is typically the most facile reaction, functionalization of the ring can be achieved with high regioselectivity using tailored approaches.

One advanced strategy is the "halogen dance" reaction, a base-induced migration of a halogen atom around a heterocyclic ring. nih.gov For example, a 5-bromo-oxazole can be treated with LDA to kinetically deprotonate the C-4 position; upon warming, the anion can isomerize to a more stable 5-lithio-4-bromo-oxazole, effectively "dancing" the halogen from C-5 to C-4 and creating a nucleophilic center at C-5. nih.gov This methodology allows for the synthesis of 2,4,5-trisubstituted oxazoles with precise control over substituent placement. nih.gov Direct C-H activation and subsequent coupling is another modern approach for the regioselective functionalization of azole rings, often mediated by palladium catalysts. mdpi.com

Scaffold Design for Complex Molecular Architectures

The oxazole ring is a key structural motif in numerous biologically active natural products and pharmaceutical agents. researchgate.netnih.gov this compound serves as an ideal building block for designing complex molecular architectures due to its defined stereochemistry and the reactive handle provided by the bromomethyl group. This allows it to be readily incorporated into larger scaffolds through the substitution reactions previously discussed.

For example, tripodal 1,3-oxazole scaffolds have been synthesized using 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene as a core, where the bromomethyl groups are used to couple with phenolic aldehydes, which are then converted to oxazole rings. mdpi.comnih.gov Similarly, this compound can be used as a "spoke" to be attached to a central core molecule containing multiple nucleophilic sites, leading to star-shaped or dendritic structures. The synthesis of 'propeller-like' pyridyl-oxazole architectures has also been reported, where C-H activation and cross-coupling reactions are used to link oxazole and pyridine (B92270) units. mdpi.comnih.gov The reactivity of this compound makes it a prime candidate for constructing such intricate, three-dimensional molecules.

Formation of Bisoxazole Structures

Bisoxazole and polyoxazole structures are prominent in a variety of natural products with significant biological activity. Synthetic strategies to create these linked heterocyclic systems are of considerable interest. While many syntheses build the oxazole rings sequentially, this compound can be used to link pre-existing oxazole units.

A plausible strategy for forming a bisoxazole structure would involve the reaction of this compound with a nucleophilic oxazole derivative. For instance, an oxazole bearing a hydroxyl or amino group (e.g., 2-amino-oxazole or 5-hydroxy-oxazole) could act as the nucleophile, displacing the bromide to form a new C-N or C-O bond that bridges the two heterocyclic rings. This approach provides a modular way to construct bisoxazole compounds with a flexible methylene linker. The synthesis of bisoxazole derivatives has been reported starting from materials like hydroquinone, which are converted to dialdehydes and subsequently to bisoxazoles using the Van Leusen reaction. rnfinity.commdpi.com

Derivatization in Analytical Methods

In analytical chemistry, derivatization is a technique used to convert an analyte into a product with properties more suitable for detection and separation, for example, by high-performance liquid chromatography (HPLC). Reagents with a bromomethyl group are commonly used as fluorescent or UV-active labeling agents. nih.govrug.nl

A well-established example is 4-bromomethyl-7-methoxycoumarin, which is widely used as a fluorescent label for compounds containing carboxylic acid groups. nih.govrug.nl The reagent reacts with the carboxylate anion to form a highly fluorescent coumarin (B35378) ester, enabling sensitive detection. By analogy, this compound can be proposed as a derivatization agent. The oxazole moiety possesses a distinct UV chromophore. By reacting this compound with non-UV-active analytes containing acidic protons (such as carboxylic acids, phenols, or thiols), a new derivative is formed that incorporates the oxazole "tag." This tagged analyte can then be easily detected by UV detectors in HPLC, allowing for the quantification of otherwise difficult-to-detect substances.

Advanced Spectroscopic and Computational Studies of 4 Bromomethyl Oxazole and Its Derivatives

Spectroscopic Characterization Techniques (e.g., IR, NMR, HRMS)

The structural elucidation of 4-(bromomethyl)oxazole and its analogs relies on a suite of spectroscopic methods. While a complete dataset for this compound is not extensively detailed in publicly available literature, the characterization of oxazole (B20620) derivatives typically employs Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Infrared (IR) Spectroscopy is instrumental in identifying the functional groups present in the molecule. For a compound like this compound, one would expect to observe characteristic absorption bands corresponding to the C-H stretching of the oxazole ring, the C=N and C=C stretching vibrations within the heterocyclic core, and the C-O-C stretching of the ether linkage in the ring. The presence of the bromomethyl group would be indicated by C-H stretching and bending vibrations of the CH2 group and the C-Br stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. In the ¹H NMR spectrum of an oxazole derivative, distinct signals for the protons on the oxazole ring and the methylene (B1212753) protons of the bromomethyl group would be expected. The chemical shifts of these protons are influenced by their electronic environment. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbon atoms of the oxazole ring and the bromomethyl group.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compound. This technique provides a highly accurate mass measurement, which helps in confirming the molecular formula of the synthesized compound.

A representative example of spectroscopic data for a bromo-substituted oxazole derivative, 4-Bromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole, is presented below:

| Spectroscopic Data for 4-Bromo-5-(4-bromo-2,5-dimethoxyphenyl)oxazole | |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) = 7.90 (s, 1H), 7.21 (s, 1H), 7.06 (s, 1H), 3.88 (s, 3H), 3.83 (s, 3H) |

| ¹³C NMR (125.7 MHz, CDCl₃) | δ (ppm) = 151.6, 150.6, 150.1, 145.2, 117.5, 115.1, 114.4, 114.2, 114.0, 57.1, 56.6 |

| IR (neat, cm⁻¹) | υₘₐₓ = 3132, 2969, 2840, 2325, 1490, 1386, 1369, 1315, 1290, 1217, 1180, 1161, 1115, 1061, 1029, 986, 861, 766 |

| HRMS (ESI, Q-ToF) | m/z calcd. for C₁₁H₁₀Br₂NO₃ [M + H]⁺ 361.9022, found: 361.9027 |

Data sourced from a study on the synthesis of bromo-substituted aryloxazoles. ufms.br

Single-Crystal X-ray Diffraction Analysis of Derivatives

Single-crystal X-ray diffraction is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis is crucial for unambiguously determining the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Below is a table summarizing the crystallographic data for a representative bromo-substituted oxazole derivative, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate. ufms.br

| Crystallographic Data for Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate | |

| Molecular Formula | C₁₃H₁₂BrNO₄ |

| Molecular Weight | 326.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.828(2) |

| b (Å) | 7.1335(9) |

| c (Å) | 25.119(2) |

| β (°) ** | 100.066(11) |

| Volume (ų) ** | 2616.1(6) |

| Z | 8 |

This data illustrates the type of information obtained from single-crystal X-ray diffraction analysis. ufms.br

Theoretical Studies and Computational Chemistry

Theoretical and computational chemistry methods are increasingly used to complement experimental data and to predict the properties and reactivity of molecules. nih.gov For this compound and its derivatives, these studies can provide insights into their electronic structure, stability, and potential as building blocks in medicinal chemistry or materials science. Density Functional Theory (DFT) is a common method used for these purposes.

Computational studies on oxazole derivatives have been used to calculate properties such as net charges, bond lengths, dipole moments, and heats of formation. These calculations help in understanding the reactivity and electronic properties of these molecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. westminster.ac.uk This method is widely used in drug design to understand how a small molecule (ligand), such as an oxazole derivative, might interact with a biological target, typically a protein.

In studies involving oxazole derivatives, molecular docking has been employed to investigate their potential as inhibitors of various enzymes. researchgate.net These simulations can predict the binding affinity (often expressed as a docking score or binding energy) and identify the key amino acid residues in the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, a study on oxazole-incorporated naphthyridine derivatives as anticancer agents used molecular docking to validate their experimental findings. researchgate.net The results indicated that the compounds with better anticancer activity also showed better interaction energies and profiles in the docking simulations.

| Example Molecular Docking Results for an Oxazole Derivative | |

| Target Protein | Heme binding protein of P. gingivalis |

| Docking Software | AutoDock Vina |

| Binding Affinity of an Oxazole Derivative | -11.3 kcal/mol |

| Interacting Residues | (Example) Tyr123, Phe89, Leu45 |

This table provides a hypothetical representation of typical data obtained from a molecular docking study.

The spectroscopic properties of a molecule, such as its UV-Vis absorption and fluorescence spectra, can be influenced by the solvent in which it is dissolved. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent molecules. ufms.br

The analysis of solvent effects can provide valuable information about the electronic structure and polarity of a molecule in its ground and excited states. By measuring the absorption and emission spectra in a series of solvents with varying polarities, it is possible to construct Lippert-Mataga plots, which relate the Stokes shift to the solvent polarity function. nih.gov

A study on an oxazolone (B7731731) derivative, 4-[(p-N,N-dimethylamino)benzylidene]-2-phenyloxazole-5-one, demonstrated both positive and negative solvatochromism depending on the nature of the solvent. ufms.br In non-hydroxyl solvents, a positive solvatochromism was observed, indicating a greater stabilization of the excited state with increasing solvent polarity. Conversely, in protic solvents, negative solvatochromism was observed. This behavior was attributed to specific solute-solvent interactions, such as hydrogen bonding.

| Solvatochromic Data for an Oxazolone Derivative | |

| Solvent | Absorption λₘₐₓ (nm) |

| Cyclohexane | 420 |

| Toluene | 435 |

| Chloroform | 445 |

| Ethanol | 410 |

| Methanol | 405 |

This table illustrates the shift in absorption maximum for an oxazolone derivative in different solvents, indicating a solvatochromic effect. ufms.br

Biological and Pharmaceutical Research Applications of 4 Bromomethyl Oxazole Derivatives

Antimicrobial Activity Studies

The rise of multidrug-resistant microbial infections has spurred the search for novel antimicrobial agents with unique chemical structures. derpharmachemica.com Oxazole (B20620) derivatives have been a focal point in this endeavor due to their demonstrated efficacy against a range of microbial pathogens. iajps.comderpharmachemica.com

Research into amide derivatives incorporating an oxazole moiety has revealed promising antibacterial properties. In one study, novel amide derivatives were synthesized and evaluated for their in vitro activity against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. The results indicated that many of these compounds exhibited moderate to good antibacterial activity, with zones of inhibition comparable to standard antibiotics like Ampicillin and Ciprofloxacin. wisdomlib.org

Another area of investigation involves the synthesis of sulfonylmethaneamido linked oxazoles. These compounds have been prepared through versatile synthetic methods and screened for their antimicrobial potential. nih.gov For instance, a series of heterocyclic derivatives were tested against Bacillus subtilis, S. aureus, E. coli, and Klebsiella pneumoniae. nih.gov Among these, 2-tert-Butyl-4-(4-chlorophenyl)oxazole and 4-(4-bromophenyl)-2-tert-butyloxazole were identified as particularly active compounds. nih.gov

Table 1: Antimicrobial Activity of Selected Oxazole Derivatives

| Compound | Test Organism | Activity/Measurement | Reference |

|---|---|---|---|

| Amide-oxazole derivatives | Escherichia coli (Gram-negative) | Moderate to good antibacterial activity (Zone of inhibition comparable to Ampicillin and Ciprofloxacin) | wisdomlib.org |

| Amide-oxazole derivatives | Staphylococcus aureus (Gram-positive) | Moderate to good antibacterial activity (Zone of inhibition comparable to Ampicillin and Ciprofloxacin) | wisdomlib.org |

| 2-tert-Butyl-4-(4-chlorophenyl)oxazole | B. subtilis, S. aureus, E. coli, K. pneumonia | Active antibacterial compound | nih.gov |

| 4-(4-bromophenyl)-2-tert-butyloxazole | B. subtilis, S. aureus, E. coli, K. pneumonia | Active antibacterial compound | nih.gov |

| Pyrrolyl/pyrazolyl-oxazoles | Gram-negative bacteria | More susceptible than Gram-positive bacteria | derpharmachemica.com |

| Oxazole and thiazole (B1198619) derivatives | S. aureus, B. cereus, P. aeruginosa, E. coli | Good to moderate antibacterial activity | humanjournals.com |

Anticancer Research

Oxazole derivatives represent a significant class of compounds in anticancer research due to their ability to interact with various enzymes and receptors involved in cancer progression. nih.gov Their structural diversity allows for the design of molecules that can inhibit cancer cell growth through multiple mechanisms. nih.gov

The anticancer potential of oxazole-containing compounds has been demonstrated against a variety of human cancer cell lines. researchgate.net For example, a series of novel 1,3,4-oxadiazole (B1194373) thioether derivatives were tested against HepG2, SGC-7901, and MCF-7 cancer cells, with one compound exhibiting outstanding anticancer activities. mdpi.com Similarly, newly synthesized 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were evaluated for their anticancer potential on HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines. nih.gov

The mechanisms underlying the anticancer effects of oxazole derivatives are diverse and include the inhibition of crucial cellular targets. nih.gov These targets include STAT3, G-quadruplexes, tubulin protein, DNA topoisomerase enzymes, and protein kinases. nih.gov For instance, the antitumor potency of some 1,3,4-oxadiazole derivatives is linked to their ability to inhibit growth factors like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), as well as to inhibit tubulin polymerization and histone deacetylases (HDAC). nih.gov

Anti-inflammatory and Analgesic Properties

Oxazole derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. iajps.com Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. jddtonline.info

Several studies have evaluated the anti-inflammatory activity of newly synthesized oxazole derivatives. In one such study, a series of novel oxazole derivatives were subjected to anti-inflammatory activity screening using the carrageenan-induced rat paw edema method. jddtonline.info The results showed that all the tested oxazole derivatives exhibited promising anti-inflammatory activities, with some compounds showing significant effects compared to the standard drug indomethacin. jddtonline.inforesearchgate.net

The mechanism of anti-inflammatory action for some oxazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced at inflammatory sites. nih.gov For example, a range of diaryl heterocyclic derivatives were synthesized and evaluated for their in vitro inhibitory activities against COX enzymes. nih.gov

In addition to their anti-inflammatory effects, certain oxazole derivatives have also demonstrated analgesic properties. rjpbr.com The analgesic activity of newly synthesized benzoxazinone (B8607429) and quinazolinone derivatives, which can be conceptually related to oxazole structures, was evaluated using the acetic acid-induced writhing test in mice. The compounds exhibited significant analgesic activity. univ-ovidius.ro

Table 3: Anti-inflammatory and Analgesic Activity of Selected Oxazole Derivatives

| Compound/Derivative Class | Activity | Model/Assay | Key Findings | Reference |

|---|---|---|---|---|

| Novel Oxazole Derivatives | Anti-inflammatory | Carrageenan-induced rat paw edema | Showed promising anti-inflammatory activities. | jddtonline.info |

| Diaryl Heterocyclic Derivatives | Anti-inflammatory | In vitro COX inhibition assay | Some compounds showed selective COX-2 inhibition. | nih.gov |

| Benzoxazinone and Quinazolinone Derivatives | Analgesic | Acetic acid-induced writhing in mice | Exhibited significant analgesic activity. | univ-ovidius.ro |

Antiviral Applications

The search for new antiviral agents is a critical area of pharmaceutical research, driven by the emergence of new viral diseases and the development of drug resistance. mdpi.com Oxazole derivatives have shown potential as antiviral compounds, with research exploring their activity against a variety of viruses. dntb.gov.ua